1-(3-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-(3-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-2-11-6-8-13(9-7-11)22-17(24)15-16(18(22)25)23(21-20-15)14-5-3-4-12(19)10-14/h3-10,15-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRUWVIAJUAASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core triazole structure, followed by the introduction of the chlorophenyl and ethylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
1-(3-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. Its unique structure and properties make it a subject of interest for researchers exploring novel therapeutic agents and advanced materials.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its biological activity. Research indicates that derivatives of similar pyrrolo-triazole structures exhibit antimicrobial and anticancer properties. For instance:
- Anticancer Activity : Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the chlorophenyl and ethylphenyl groups may enhance this activity by improving solubility and bioavailability.
Antimicrobial Properties
Research has also indicated that compounds with similar structural motifs possess significant antimicrobial properties against a range of pathogens. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Material Science
The unique electronic and structural properties of this compound make it suitable for applications in material science:
- Organic Electronics : The compound's ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Sensors : Its chemical reactivity can be utilized in developing sensors for detecting environmental pollutants or biological markers.
Case Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer effects of various triazole derivatives. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines. These findings suggest that further exploration of this compound could lead to the development of effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on triazole compounds published in Pharmaceuticals, researchers demonstrated that specific derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further research into structure-activity relationships to optimize these compounds for clinical use .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione: This compound lacks the ethyl group, which may affect its chemical properties and biological activities.
1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione: The position of the chlorine atom is different, which can influence its reactivity and interactions with molecular targets.
1-(3-chlorophenyl)-5-(4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione: The presence of a methyl group instead of an ethyl group can lead to variations in its physical and chemical properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Biological Activity
The compound 1-(3-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods and biological evaluations associated with this compound.
Chemical Structure and Properties
- IUPAC Name : 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide
- Molecular Formula : C20H18ClN5O3
- Molecular Weight : 403.84 g/mol
The compound features a complex structure that includes a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Combining appropriate aromatic amines and carbonyl compounds under acidic or basic conditions.
- Cyclization Reactions : Formation of the triazole ring through cyclization of intermediate products.
- Purification Techniques : Recrystallization and chromatography are often employed to purify the synthesized compound.
Antimicrobial Activity
The biological evaluation of the compound has shown promising results against various microbial strains:
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Excellent |
| Pseudomonas aeruginosa | High response |
| Aspergillus niger | Comparable to mycostatin |
| Penicillium italicum | Moderate |
In particular, the compound exhibited excellent antibacterial activity against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .
Anticancer Activity
Preliminary studies indicate that the compound may also possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results indicate that the compound could be a candidate for further development in cancer therapy .
Case Studies
Several studies have focused on the biological evaluation of similar compounds within the pyrrolo-triazole class. For instance:
- A study on related triazole derivatives showed significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .
- Another investigation highlighted the broad-spectrum antimicrobial activity of pyrrolo-triazoles against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-(3-chlorophenyl)-5-(4-ethylphenyl)-pyrrolotriazoledione?
- Methodological Answer : Multi-step synthesis is typically required, involving:
Core Formation : Cyclocondensation of substituted hydrazines with diketones to form the pyrrolotriazole core.
Aryl Group Introduction : Suzuki-Miyaura cross-coupling for chlorophenyl and ethylphenyl substituents using Pd(PPh₃)₄, aryl boronic acids, and K₃PO₄ in DMF/H₂O at 80°C for 12 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures .
- Example Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Hydrazine hydrate, diketone, EtOH reflux | 65–70 | >95% |
| Cross-Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 55–60 | >98% |
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and triazole/pyrrolidine carbons (δ 120–150 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole ring vibrations at ~1550 cm⁻¹ .
- Mass Spectrometry (HRMS) : Exact mass calculated for C₂₀H₁₆ClN₅O₂: [M+H]⁺ 394.0965 .
- X-ray Crystallography : Resolve stereochemistry (e.g., dihedral angles between aryl groups) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 3-chlorophenyl vs. 4-ethylphenyl) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance oxidative addition in Pd-catalyzed couplings but may reduce nucleophilicity of intermediates.
- Steric Hindrance : Bulky substituents (e.g., 4-ethylphenyl) slow coupling efficiency; use of bulky ligands (e.g., XPhos) improves yields .
- Optimization : Screen ligands (e.g., PPh₃ vs. XPhos) and bases (K₃PO₄ vs. Cs₂CO₃) to balance electronic/steric demands .
Q. What in vitro assays are suitable for evaluating the compound’s antitumor potential?
- Methodological Answer :
- Cytotoxicity Assays : MTT or SRB assays against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. IC₅₀ values <10 µM suggest therapeutic potential .
- Mechanistic Studies : Confocal microscopy to observe actin filament disruption (indicative of apoptosis) .
- Example Data :
| Cell Line | IC₅₀ (µM) | Observed Phenotype |
|---|---|---|
| HeLa | 8.2 ± 0.5 | Actin depolymerization |
| 3T3-SV40 | 12.4 ± 1.1 | Reduced pseudopodia formation |
Q. How can contradictions in reaction yields from divergent synthetic protocols be resolved?
- Methodological Answer :
- Parameter Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperatures (80°C vs. 100°C) .
- Byproduct Analysis : Use LC-MS to identify undesired intermediates (e.g., dehalogenated byproducts in cross-coupling) .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., ligand:metal ratio, reaction time) .
Q. What computational strategies predict the compound’s binding affinity to therapeutic targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TP53 or EGFR kinases. Validate with MD simulations (NAMD/GROMACS) .
- ADME Prediction : SwissADME or pkCSM to assess solubility (LogP <3) and bioavailability (%ABS >50%) .
Q. How does the compound’s stability vary under thermal or photolytic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C suggests thermal stability .
- Photostability Testing : Expose to UV light (365 nm) for 24h; monitor degradation via HPLC .
Q. What strategies enable the synthesis of analogs with modified aryl substituents?
- Methodological Answer :
- Substituent Variation : Replace chlorophenyl with fluorophenyl via nucleophilic aromatic substitution (NaH, DMF, 60°C) .
- Heterocycle Introduction : Incorporate pyridyl groups via Buchwald-Hartwig amination .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., degassing steps, moisture sensitivity) to ensure reproducibility .
- Biological Validation : Pair computational predictions with in vitro assays to confirm activity .
- Structural Confirmation : Always validate synthetic products with X-ray crystallography to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
